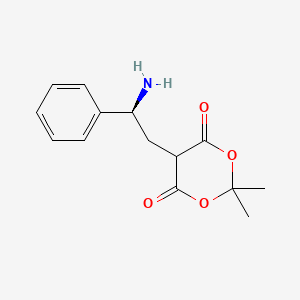
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
概要
説明
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound characterized by its boronic ester functional group and phenyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate phenyl boronic acid derivative. The general synthetic route involves the following steps:
Boronic Acid Derivative Formation: The starting material, phenyl boronic acid, is converted to its pinacol ester derivative using pinacol and a dehydration agent.
Coupling Reaction: The pinacol ester derivative undergoes a Suzuki-Miyaura cross-coupling reaction with a phenyl halide in the presence of a palladium catalyst and a base.
Carbamate Formation: The resulting boronic acid derivative is then reacted with an isocyanate reagent to form the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring efficient use of reagents, and optimizing reaction conditions to achieve high yields. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form phenyl boronic acid derivatives.
Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.
Substitution: The phenyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Phenyl boronic acid derivatives.
Reduction: Boronic acids.
Substitution: Substituted phenyl carbamates.
科学的研究の応用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.
Biology: In biological research, phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: In material science, this compound can be used to develop advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The boronic ester group interacts with palladium catalysts and organic halides to form carbon-carbon bonds.
Enzyme Inhibition: In biochemical assays, the compound may interact with specific enzyme active sites, inhibiting their activity.
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the carbamate group.
Benzylboronic Acid: Another boronic acid derivative with a benzyl group instead of a phenyl group.
Phenyl Carbamate: Similar in structure but lacks the boronic ester group.
Uniqueness: Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of the boronic ester and carbamate groups, which allows it to participate in a wide range of chemical reactions and applications that are not possible with either group alone.
特性
IUPAC Name |
phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTURKCDVNAXKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)


![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)




